molecular formula C16H25NO2S B12225312 Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine

Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine

Cat. No.: B12225312
M. Wt: 295.4 g/mol
InChI Key: KHROBSWAGNVICX-UHFFFAOYSA-N
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Description

Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine is an organic compound that features a cycloheptyl group attached to a sulfonyl amine moiety, which is further substituted with a 2,3,4-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine typically involves the reaction of cycloheptylamine with a sulfonyl chloride derivative of 2,3,4-trimethylphenyl. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptylamine: A simpler analog with a cycloheptyl group attached to an amine.

    2,3,4-Trimethylphenylsulfonyl Chloride: A precursor used in the synthesis of the target compound.

Uniqueness

Cycloheptyl[(2,3,4-trimethylphenyl)sulfonyl]amine is unique due to the combination of its cycloheptyl and 2,3,4-trimethylphenylsulfonyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

N-cycloheptyl-2,3,4-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H25NO2S/c1-12-10-11-16(14(3)13(12)2)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3

InChI Key

KHROBSWAGNVICX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C)C

Origin of Product

United States

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